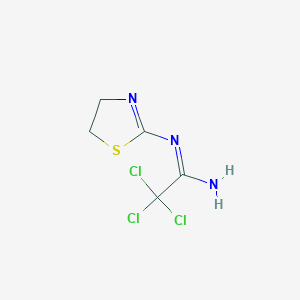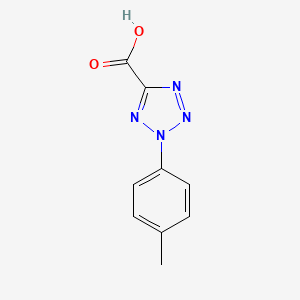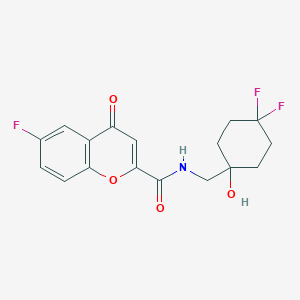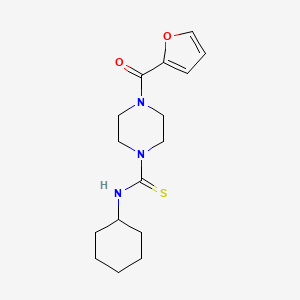![molecular formula C24H23N7O3S B2422342 N-(2-(6-((2-((4-アセチルアミノフェニル)アミノ)-2-オキソエチル)チオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンズアミド CAS No. 872994-15-5](/img/structure/B2422342.png)
N-(2-(6-((2-((4-アセチルアミノフェニル)アミノ)-2-オキソエチル)チオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a triazolo[4,3-b]pyridazine group, and a thioether linkage . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a benzene ring (from the acetamidophenyl group), a triazole ring fused with a pyridazine ring (from the triazolo[4,3-b]pyridazine group), and a sulfur atom (from the thioether linkage) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can increase solubility in water, while the presence of aromatic rings can increase stability .科学的研究の応用
抗炎症活性
この化合物は、その抗炎症作用について検討されています 。これは、関節炎や特定の自己免疫疾患など、炎症を特徴とする疾患の治療に用いることができることを示唆しています。
抗菌活性
この化合物は、特にグラム陰性菌である大腸菌(Escherichia coli)と緑膿菌(Pseudomonas aeruginosa)、およびグラム陽性菌である黄色ブドウ球菌(Staphylococcus aureus)に対して、顕著な抗菌活性を示しましたaureus (Staphylococcus aureus) which is a Gram-positive bacteria 。これは、新しい抗生物質の開発における潜在的な用途を示唆しています。
抗真菌活性
この化合物は、特にカンジダ・アルビカンス(Candida albicans)に対して、抗真菌作用についても試験されていますalbicans (Candida albicans) 。これは、新しい抗真菌薬の開発につながる可能性があります。
抗がん活性
1,2,4-トリアゾール環は、この化合物の構造の一部であり、抗がん剤を含む幅広い医薬品に見られます 。これは、がん治療における潜在的な用途を示唆しています。
抗ウイルス活性
この化合物は、抗ウイルス薬の開発に潜在的に使用できる可能性があります 。これは、新しい抗ウイルス薬の継続的な必要性を考えると特に関連しています。
酵素阻害
この化合物は、特定の酵素を阻害することが判明しています 。これは、特定の酵素の過剰活性または不活性によって引き起こされる疾患の治療など、さまざまな用途を持つ可能性があります。
エネルギー材料
同様の構造を持つ化合物は、エネルギー材料の合成に使用されてきました 。これはより特殊な用途ですが、特定の業界で関連する可能性があります。
耐熱性爆薬
同様の構造を持ついくつかの化合物は、耐熱性爆薬の製造に使用されてきました 。これは、高温に耐えることができる爆薬を必要とする業界で用途がある可能性があります。
作用機序
Target of Action
Similar compounds with a triazole core have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially target a wide range of biological entities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This could potentially explain the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, and anticancer effects . This suggests that this compound could potentially have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S/c1-16(32)26-18-7-9-19(10-8-18)27-22(33)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-25-24(34)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,25,34)(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQZKLJTSDJHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)
![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)



![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)


![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)


![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

